molecular formula C21H15ClFN3O B11129765 4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide

4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11129765
M. Wt: 379.8 g/mol
InChI Key: YOFWLGXGDABLQX-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves several steps. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-amine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for the survival of pathogens or cancer cells. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects .

Comparison with Similar Compounds

4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. Similar compounds include:

Properties

Molecular Formula

C21H15ClFN3O

Molecular Weight

379.8 g/mol

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C21H15ClFN3O/c1-13-3-2-12-26-19(13)24-18(14-6-10-17(23)11-7-14)20(26)25-21(27)15-4-8-16(22)9-5-15/h2-12H,1H3,(H,25,27)

InChI Key

YOFWLGXGDABLQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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